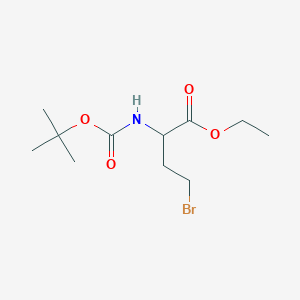

2-(Boc-amino)-4-bromobutyric acid ethyl ester

Description

BenchChem offers high-quality 2-(Boc-amino)-4-bromobutyric acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)-4-bromobutyric acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTOPOZRFOXANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester (CAS 174076-61-0)

[1][2]

Executive Summary

2-(Boc-amino)-4-bromobutyric acid ethyl ester (CAS 174076-61-0) is a specialized non-natural amino acid derivative serving as a critical electrophilic synthon in organic synthesis.[1][2] It is primarily utilized for the construction of 1-aminocyclopropane-1-carboxylic acid (ACPC) derivatives—a structural motif found in various antiviral (HCV NS3 protease inhibitors) and anticancer therapeutics.

This guide details the compound's chemical profile, validated synthesis routes, critical quality attributes, and its application in cyclization and nucleophilic substitution reactions.

Chemical Profile & Properties[3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 174076-61-0 |

| IUPAC Name | Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-bromobutanoate |

| Molecular Formula | C₁₁H₂₀BrNO₄ |

| Molecular Weight | 310.19 g/mol |

| Physical State | Colorless to pale yellow viscous oil (tends to solidify upon prolonged cooling) |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |

| Stereochemistry | Available as (S)-enantiomer (derived from L-Homoserine), (R)-enantiomer, or Racemate. |

| Stability | Moisture sensitive; prone to spontaneous cyclization under basic conditions. Store at -20°C. |

Structural Analysis

The molecule features three distinct functional zones:

-

N-Boc Group: Provides orthogonal amine protection, stable to base but labile to acid (TFA/HCl).

-

Ethyl Ester: Protects the carboxyl terminus, modulating solubility and preventing premature zwitterion formation.

-

Gamma-Bromide: A primary alkyl halide acting as a potent leaving group for intramolecular cyclization or intermolecular substitution.

Synthesis & Production Methodologies

The synthesis of CAS 174076-61-0 generally follows a "Protection-Activation" strategy starting from Homoserine .

Method A: The Appel Reaction Route (Preferred for Chiral Integrity)

This method avoids strong acids, preserving the Boc group and stereocenter.

Precursor: (S)-N-Boc-Homoserine Ethyl Ester (CAS 147325-09-5).[3]

Reaction Logic:

The primary alcohol of the homoserine side chain is converted to a bromide using Carbon Tetrabromide (

Step-by-Step Protocol:

-

Setup: Charge a dry round-bottom flask with (S)-N-Boc-Homoserine Ethyl Ester (1.0 eq) and

(1.2 eq) in anhydrous Dichloromethane (DCM) under Nitrogen. Cool to 0°C.[4] -

Addition: Dissolve

(1.2 eq) in DCM and add dropwise to the reaction mixture over 30 minutes. Maintain temperature < 5°C to prevent side reactions. -

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting alcohol.

-

Workup: Quench with saturated

. Extract with DCM.[5] Wash organic layer with brine, dry over -

Purification: The byproduct triphenylphosphine oxide (

) is difficult to remove. Triturate the residue with cold diethyl ether (Ph3PO precipitates) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Ring Opening of 2-Aminobutyrolactone (Industrial Route)

Precursor: N-Boc-2-aminobutyrolactone. Reagent: HBr in Ethanol (anhydrous). Note: This method requires careful control. While HBr opens the lactone to form the ethyl ester and gamma-bromide, prolonged exposure or high temperatures will cleave the Boc group.

Figure 1: Preferred synthetic pathway via Appel Reaction.

Key Application: Synthesis of ACPC Derivatives

The primary utility of CAS 174076-61-0 is its conversion into 1-Aminocyclopropane-1-carboxylic acid (ACPC) derivatives via intramolecular alkylation. This cyclopropane motif is a conformational constraint used in drug design to freeze peptide backbones.

Mechanism

Treatment with a strong base generates the enolate at the alpha-carbon. This nucleophilic carbon attacks the gamma-carbon, displacing the bromide (Intramolecular

Experimental Protocol for Cyclization

Reagents: Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu). Solvent: THF (anhydrous).

-

Dissolution: Dissolve 2-(Boc-amino)-4-bromobutyric acid ethyl ester (10 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add LiHMDS (1.0 M in THF, 22 mL, 2.2 eq) dropwise over 20 minutes.

-

Note: Two equivalents are often used: one to deprotonate the amide (N-H) and one for the alpha-proton. However, for cyclization, KOtBu (1.1 eq) at 0°C is often sufficient if the N-H is not acidic enough to interfere competitively.

-

-

Cyclization: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated

solution. -

Isolation: Extract with Ethyl Acetate. The product, N-Boc-1-aminocyclopropanecarboxylic acid ethyl ester , is obtained after drying and concentration.

Figure 2: Mechanism of base-mediated cyclization to ACPC.

Quality Control & Analytic Standards

To ensure the integrity of CAS 174076-61-0 for research or GMP usage, the following parameters must be verified:

-

H-NMR (CDCl3, 300/400 MHz):

-

1.25 (t, 3H, Ester

-

1.45 (s, 9H, Boc

-

2.10-2.40 (m, 2H,

-

3.45 (t, 2H,

-

4.20 (q, 2H, Ester

-

4.40 (m, 1H,

- 5.10 (br d, 1H, NH)

-

1.25 (t, 3H, Ester

-

Purity (HPLC): >97% (Reverse phase C18, Acetonitrile/Water gradient).

-

Chiral Purity: If using the (S)-enantiomer, verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column).

-

Impurity Profile: Check for residual

(if Method A used) or lactone (if spontaneous cyclization occurred).

Handling and Safety

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is prone to hydrolysis and slow spontaneous cyclization if left at room temperature in the presence of moisture or trace base.

-

Hazards:

-

Skin/Eye Irritant: The alkyl bromide moiety makes it a potential alkylating agent. Wear nitrile gloves and safety goggles.

-

Lachrymator: Gamma-bromo esters can be mild lachrymators; handle in a fume hood.

-

References

-

Chemical Identity & Structure

-

Synthesis Precursor ((S)-N-Boc-Homoserine ethyl ester)

- Source: Cayman Chemical Product D

- Reference: "(S)

-

Cyclization Methodology (General ACPC Synthesis)

-

Appel Reaction on N-Protected Amino Alcohols

Sources

- 1. 175844-11-8|(R)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate|BLD Pharm [bldpharm.com]

- 2. 174076-61-0 | MFCD18252757 | 2-(Boc-amino)-4-bromobutyric acid ethyl ester [aaronchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. reddit.com [reddit.com]

- 6. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Guide: Structure Elucidation of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester

Executive Summary & Structural Logic

This guide details the structural validation of 2-(Boc-amino)-4-bromobutyric acid ethyl ester (also known as N-Boc-4-bromo-homoalanine ethyl ester). This molecule is a critical intermediate in the synthesis of non-natural amino acids, specifically cyclopropyl derivatives and proline analogs.

The Core Challenge: The elucidation of this structure is not merely about confirming connectivity but ensuring the molecule has not undergone intramolecular cyclization . The gamma-bromo (C4) position is highly electrophilic, and the carbamate nitrogen (N-Boc) or the carbonyl oxygen can act as nucleophiles under basic or thermal stress, leading to the formation of Boc-homoserine lactone or pyrrolidine derivatives .

Therefore, this protocol prioritizes distinguishing the linear alkyl bromide from its cyclic degradation products.

Spectroscopic Triangulation Strategy

To guarantee structural integrity, we employ a "Triangulation Strategy" combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

A. Mass Spectrometry (The "Halogen Signature")

Before consuming sample for NMR, ESI-MS provides the binary "Go/No-Go" decision based on the bromine isotope pattern.

-

Target Ion:

or -

The Smoking Gun: Bromine exists as

and -

Validation: The molecular ion cluster must show two peaks of equal intensity separated by 2 mass units (

and

B. NMR Spectroscopy (The Connectivity Map)

NMR is the primary tool for proving the linear chain exists.

-

1H NMR: Confirms the ratio of the Boc group (9H) to the Ethyl ester (5H) and the specific chemical environment of the terminal

. -

2D NMR (HMBC): Essential for connecting the ester ethoxy group to the carbonyl, and the carbonyl to the

-proton.

C. Infrared Spectroscopy (The Carbonyl Watch)

IR is the fastest method to detect lactonization.

-

Linear Ester:

. -

-Lactone (Impurity):

Visualization of Elucidation Workflow

Caption: Step-by-step logic flow for validating the linear brominated ester, prioritizing the exclusion of cyclic byproducts.

Detailed Experimental Protocols

Protocol 1: NMR Acquisition & Analysis

Objective: Establish definitive connectivity and purity.

-

Solvent Selection: Use Chloroform-d (

) .-

Reasoning: It provides excellent solubility for lipophilic Boc-esters and prevents exchange of the amide proton (NH), allowing it to be seen as a doublet (coupling to

-H). Avoid

-

-

Concentration: 15–20 mg in 0.6 mL solvent.

-

Pulse Sequence:

-

Standard 1H (16 scans,

). -

13C-DEPT135 (to distinguish

from -

gCOSY (to trace the spin system from NH

-

Protocol 2: Data Interpretation (The "Fingerprint")

The following table summarizes the expected chemical shifts. Note that the

Table 1: 1H NMR Assignment (400 MHz,

| Position | Group | Shift ( | Multiplicity | Integral | Diagnostic Logic |

| NH | Amide Proton | 5.10 – 5.40 | Broad Doublet | 1H | Confirms N-protection; couples to H-2. |

| H-2 | 4.30 – 4.45 | Multiplet | 1H | Deshielded by urethane and ester. | |

| H-1' | Ester | 4.15 – 4.25 | Quartet ( | 2H | Characteristic ethyl ester signal. |

| H-4 | 3.40 – 3.50 | Triplet ( | 2H | CRITICAL: If shifted to ~3.7-4.0, suspect -OH or cyclization. | |

| H-3 | 2.15 – 2.45 | Multiplet | 2H | Bridge between chiral center and bromide. | |

| Boc | 1.45 | Singlet | 9H | Intense singlet; integration reference. | |

| H-2' | Ester | 1.25 – 1.30 | Triplet ( | 3H | Couples to H-1'. |

Table 2: 13C NMR Assignment (100 MHz,

| Carbon Type | Shift ( | Assignment Logic |

| C=O (Ester) | ~172.0 | Typical aliphatic ester carbonyl. |

| C=O (Boc) | ~155.5 | Carbamate carbonyl (broad/weak). |

| C-Quat (Boc) | ~80.0 | Quaternary carbon of t-butyl group. |

| C-1' (Ethyl) | ~61.5 | Oxygen-bound methylene. |

| C-2 ( | ~53.0 | Chiral center. |

| C-3 ( | ~36.0 | Methylene bridge. |

| C-4 ( | ~30.0 | Carbon attached to Bromine (heavy atom effect shields C slightly compared to Cl). |

| Boc Methyls | ~28.3 | Intense signal (3 carbons). |

| C-2' (Ethyl) | ~14.2 | Terminal methyl. |

Structural Connectivity Diagram (Graphviz)

This diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to prove the structure is intact.

Caption: Key NMR correlations. Red dashed lines = HMBC (C-H remote); Solid lines = COSY (H-H neighbor).

Troubleshooting & Common Pitfalls

The "Lactone Trap"

If the synthesis involved base treatment or excessive heat, the nitrogen may attack the ester (forming a lactam) or the oxygen may attack the bromide (forming a lactone).

-

Scenario A: Lactonization (Homoserine Lactone)

-

Observation: Loss of Ethyl signals (4.2 ppm quartet, 1.25 ppm triplet) in 1H NMR.

-

Observation: IR Carbonyl shift to >1775 cm

. -

Result: The ethyl ester is gone; the molecule has cyclized.

-

-

Scenario B: Hydrolysis (Alcohol Formation)

-

Observation: H-4 (

-CH -

Observation: MS shows mass

(Molecular weight decreases by ~62 amu).

-

Storage & Stability

This compound is moisture sensitive and potentially light sensitive (alkyl bromide degradation).

-

Storage: Store at -20°C under Argon.

-

Handling: Do not leave in

for extended periods (>24h) as trace acidity in chloroform can remove the Boc group.

References

- Context: Provides the baseline chemical shifts for the non-amino analog, validating the gamma-proton shift

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Ethyl 4-bromobutyrate. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

- Context: Authoritative source for the fragmentation patterns of bromin

-

Liu, H., et al. (2017).[2][3] An Efficient Synthesis of Enantiomerically Pure

-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.[2] Retrieved from [Link]- Context: Details the cyclization kinetics of 4-amino-butyric acid derivatives, a key stability concern for the target molecule.

- Context: Reference for physical properties and handling of Boc-protected amino-alkyl bromides.

Sources

A Technical Guide to 2-(Boc-amino)-4-bromobutyric acid ethyl ester for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals on the procurement, handling, and application of 2-(Boc-amino)-4-bromobutyric acid ethyl ester (CAS No. 174076-61-0). This bifunctional building block, featuring a Boc-protected amine and a reactive alkyl bromide, is a valuable intermediate in the synthesis of complex molecules, particularly in the fields of peptidomimetics and targeted protein degradation. This guide provides a detailed overview of its chemical properties, a survey of commercial suppliers, guidance on safe handling and storage, and an exploration of its synthetic utility, grounded in authoritative scientific literature.

Introduction: A Versatile Building Block for Modern Drug Discovery

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a non-standard amino acid derivative that has gained traction in medicinal chemistry and organic synthesis. Its structure uniquely combines three key functional elements:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α-amino functionality. This allows for selective deprotection under specific conditions, a cornerstone of modern peptide synthesis and multi-step organic synthesis.[1]

-

An Ethyl Ester: The carboxyl group is protected as an ethyl ester, which can be hydrolyzed under basic conditions. This orthogonality with the acid-labile Boc group enables differential manipulation of the molecule's termini.

-

A Primary Alkyl Bromide: The 4-bromo functionality serves as a versatile electrophilic handle for introducing the butanoic acid backbone into various molecular scaffolds via nucleophilic substitution reactions.

This trifecta of functionalities makes it a strategic choice for chemists aiming to construct complex molecular architectures, such as those found in peptidomimetics and Proteolysis Targeting Chimeras (PROTACs). Peptidomimetics are designed to mimic natural peptides but with improved stability and bioavailability[2][3][4][5], while PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[6][7][8][9][10] The ability to introduce a protected amino acid core with a reactive linker arm in a single step is a significant advantage in the often lengthy and complex synthesis of these therapeutic modalities.

Chemical Properties and Specifications

A thorough understanding of the chemical and physical properties of 2-(Boc-amino)-4-bromobutyric acid ethyl ester is paramount for its successful application in research and development.

| Property | Value | Source |

| Chemical Name | 2-(Boc-amino)-4-bromobutyric acid ethyl ester | Aaronchem[11] |

| CAS Number | 174076-61-0 | Aaronchem[11] |

| Molecular Formula | C11H20BrNO4 | Aaronchem[11] |

| Molecular Weight | 310.19 g/mol | BLDpharm |

| MDL Number | MFCD18252757 | Aaronchem[11] |

Note: Detailed specifications such as purity, appearance, and analytical data (e.g., NMR, HPLC) should be confirmed by obtaining a lot-specific Certificate of Analysis (CoA) from the chosen supplier.

Commercial Suppliers

Identifying a reliable commercial source for high-purity starting materials is a critical first step in any synthetic workflow. The following table provides a summary of known suppliers for 2-(Boc-amino)-4-bromobutyric acid ethyl ester. Researchers are advised to contact these vendors directly to inquire about availability, pricing, and to request a Certificate of Analysis for the specific lot they intend to purchase.

| Supplier | Catalog Number | Notes |

| Aaronchem | AR01JNG8 | Lists the product with CAS number 174076-61-0.[11] |

| BLDpharm | BD00782595 | Available in various quantities, including 100mg.[12] |

| Angene | 3032753 | Lists the compound by CAS number. |

| Fluorochem | - | While listing the methyl ester, they are a potential source for related compounds and custom synthesis.[13] |

Disclaimer: This list is not exhaustive and is intended as a starting point for sourcing. Availability and product specifications are subject to change.

Synthesis and Mechanistic Insights

A plausible synthetic route would likely start from a commercially available precursor such as 2-amino-4-bromobutyric acid or a suitable glutamic acid derivative. The workflow would involve two key transformations: Boc protection of the amine and esterification of the carboxylic acid.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Rationale:

-

Boc Protection: The reaction of the free amine with di-tert-butyl dicarbonate is a standard and highly efficient method for introducing the Boc protecting group. The use of a mild base is crucial to neutralize the acid byproduct and drive the reaction to completion.

-

Esterification: Fischer-Speier esterification, using the alcohol as the solvent and a strong acid catalyst, is a classic method for forming esters. The reaction is typically heated to reflux to drive off the water formed, thus pushing the equilibrium towards the product.

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of 2-(Boc-amino)-4-bromobutyric acid ethyl ester makes it a valuable tool for the synthesis of complex molecules, particularly in the construction of peptidomimetics and PROTACs.

Synthesis of Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[2][4] The title compound can be used to introduce a non-natural amino acid residue into a peptide sequence. The bromide can be displaced by a variety of nucleophiles to introduce diverse side chains or to cyclize the peptide, creating conformationally constrained analogues that can exhibit enhanced biological activity.[3]

Linker Synthesis for PROTACs

PROTACs are a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6][9] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The length and chemical nature of the linker are critical for the formation of a stable ternary complex and subsequent protein degradation.

2-(Boc-amino)-4-bromobutyric acid ethyl ester is an ideal starting material for the synthesis of the linker component. The alkyl bromide allows for facile attachment to one of the ligands, while the protected amino and carboxyl groups can be sequentially deprotected and coupled to the other ligand and other linker components.

Illustrative PROTAC Linker Synthesis Workflow

Caption: A generalized workflow for incorporating the title compound into a PROTAC.

Safe Handling and Storage

As a brominated organic compound and a potential alkylating agent, 2-(Boc-amino)-4-bromobutyric acid ethyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory chemical hood.[14][15]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[14][16]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[16]

-

Body Protection: A laboratory coat should be worn at all times.[15]

Handling Procedures:

-

Avoid inhalation of any vapors or dust.[14]

-

Prevent contact with skin and eyes.

-

All manipulations should be carried out in a certified chemical fume hood.

-

In case of a spill, follow established laboratory procedures for cleaning up chemical spills.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Consult the supplier's safety data sheet (SDS) for specific storage temperature recommendations.

Conclusion

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a strategically important building block for medicinal chemists and drug discovery scientists. Its unique combination of orthogonally protected functional groups and a reactive alkylating moiety provides a versatile platform for the synthesis of complex and biologically active molecules. By understanding its chemical properties, identifying reliable suppliers, and adhering to safe handling protocols, researchers can effectively leverage this compound to advance their synthetic programs, particularly in the burgeoning fields of peptidomimetics and targeted protein degradation.

References

-

Harmand, T. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. [Link]

-

Borg, R., et al. (2021). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. [Link]

-

The Royal Society of Chemistry. Contents Generic Methods for Monomer Synthesis. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Boyd, M. J., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC. [Link]

-

National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

-

Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]

-

PozeSCAF. Chemistry Lab Safety Rules. [Link]

-

Buhl, H., et al. (2023). Topical BET PROTACs for locally restricted protein degradation in the lung. PMC. [Link]

-

ResearchGate. Preparation of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5 methylenedioxyphenyl)propanoate (2). [Link]

-

Kingstar. 2-(Boc-amino)-4-bromobutyric acid methyl ester, 97% Purity, C10H18BrNO4, 250 mg. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

NIST. Ethyl 4-bromobutyrate. [Link]

-

Vasileiou, C., et al. (2010). Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

-

Goodman, M., et al. 8 Introduction to the Synthesis of Peptidomimetics. [Link]

-

ResearchGate. Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. [Link]

-

ResearchGate. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. [Link]

- Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)

-

World Journal of Pharmaceutical Research. PEPTIDOMIMETICS: A REVIEW ON CURRENT STATUS. [Link]

-

Semantic Scholar. Application of PROTACs in target identification and validation. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

PMC. PROTACs: A novel strategy for cancer drug discovery and development. [Link]

-

AZoLifeSciences. Peptidomimetics in Drug Discovery. [Link]

-

Cheméo. Ethyl 4-bromobutyrate. [Link]

-

PubChem. Ethyl 4-bromobutyrate. [Link]

-

LookChem. ethyl 2-bromobutanoate. [Link]

Sources

- 1. Ethyl 4-Bromobutyrate (CAS No. 2969-81-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 174076-61-0 | MFCD18252757 | 2-(Boc-amino)-4-bromobutyric acid ethyl ester [aaronchem.com]

- 12. rndmate.com [rndmate.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pozescaf.com [pozescaf.com]

- 16. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester in Advanced Peptide Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(Boc-amino)-4-bromobutyric acid ethyl ester. This versatile building block serves as a linchpin for introducing a reactive electrophilic handle into peptide sequences. Its unique structure, featuring an acid-labile Boc-protecting group, a C-terminal ethyl ester, and a primary bromide on the side chain, enables a range of powerful modifications. We will detail its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS), followed by its strategic use in post-synthesis modifications, with a primary focus on intramolecular cyclization to generate constrained peptides and solution-phase alkylation for bioconjugation. The protocols herein are designed to be robust and self-validating, with explanations of the chemical principles and troubleshooting advice to ensure experimental success.

Introduction: A Versatile Tool for Peptide Engineering

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a non-proteinogenic amino acid derivative that provides a powerful tool for peptide modification. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its seamless integration into standard Boc-based solid-phase peptide synthesis (SPPS) workflows.[1][2] The core utility of this reagent stems from the 4-bromobutyl side chain, which acts as a potent electrophile. This reactive handle can be targeted by various nucleophiles to achieve specific, covalent modifications.

The primary applications include:

-

Intramolecular Cyclization: Reaction with an internal nucleophile within the same peptide chain (such as the N-terminal amine or a cysteine thiol) to form a stable, cyclic peptide. This strategy is crucial for enhancing peptide stability, receptor affinity, and cell permeability.[3][4]

-

Peptide Stapling: As a component in forming all-hydrocarbon or other chemical "staples" that constrain a peptide into its bioactive α-helical conformation, thereby improving its resistance to proteolysis and its ability to disrupt protein-protein interactions.[5][6]

-

Bioconjugation: Reaction with external nucleophiles after peptide synthesis and purification to attach payloads such as fluorophores, small molecule drugs, or polyethylene glycol (PEG) chains.

This guide will focus on the practical methodologies for incorporating this building block and leveraging its reactivity for peptide cyclization and alkylation.

Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-(Boc-amino)-4-bromobutyric acid ethyl ester follows the standard principles of Boc-SPPS. The process involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid until the desired linear sequence is assembled on a solid support.[7][8]

Workflow for Incorporating the Bromo-Substituted Amino Acid

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Solid-Phase Coupling

This protocol describes the manual coupling of 2-(Boc-amino)-4-bromobutyric acid ethyl ester onto a peptide-resin using HBTU as the activating agent.

Materials

| Reagent | Concentration / Purity | Equivalents (vs. Resin) |

|---|---|---|

| Peptide-Resin (e.g., MBHA) | 0.5 mmol/g | 1.0 |

| 2-(Boc-amino)-4-bromobutyric acid ethyl ester | >98% | 3.0 |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade | 2.9 |

| DIPEA (N,N-Diisopropylethylamine) | Reagent Grade | 6.0 |

| TFA (Trifluoroacetic acid) | Reagent Grade | - |

| DCM (Dichloromethane) | Anhydrous | - |

| DMF (N,N-Dimethylformamide) | Anhydrous | - |

Methodology

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes. Drain.

-

Treat again with 50% TFA in DCM for 20-30 minutes.[] This step removes the N-terminal Boc group, exposing a free amine.

-

Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x) to remove residual acid.

-

-

Neutralization: Wash the resin with 10% DIPEA in DMF (2x for 2 minutes each) to neutralize the ammonium salt formed during deprotection. Wash again with DMF (3x).

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve 2-(Boc-amino)-4-bromobutyric acid ethyl ester (3.0 eq) and HBTU (2.9 eq) in a minimal volume of DMF.

-

Add DIPEA (6.0 eq) to the activation mixture. A color change (e.g., to yellow) may be observed.

-

Immediately add the activated amino acid solution to the drained, neutralized resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Wash:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates complete coupling.

-

If the Kaiser test is positive, the coupling step may be repeated with fresh reagents.

-

Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum for the next cycle.

-

Causality Note: HBTU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, minimizing side reactions such as racemization.[7] The excess DIPEA serves both to activate the coupling reagent and to maintain basic conditions necessary for the acylation of the N-terminal amine.

On-Resin Intramolecular Cyclization

One of the most powerful applications of incorporating this reagent is for on-resin cyclization, which is performed after the linear peptide has been fully assembled. By reacting the electrophilic bromo-side chain with a nucleophilic group on the same peptide, a constrained cyclic structure is formed. This protocol details head-to-side-chain cyclization.

Mechanism of Head-to-Side-Chain Cyclization

Caption: Workflow for on-resin head-to-side-chain peptide cyclization.

Protocol 2: On-Resin N-Terminal to Side-Chain Cyclization

This protocol assumes the linear peptide has been synthesized on the resin, with the 2-(Boc-amino)-4-bromobutyric acid residue incorporated at a desired position (e.g., position i) and the final N-terminal amino acid is still Boc-protected.

Materials

| Reagent | Concentration / Purity | Purpose |

|---|---|---|

| Peptide-Resin | As synthesized | Starting material |

| TFA / DCM | 50% (v/v) | Boc deprotection |

| DIPEA | Reagent Grade | Base for cyclization |

| DMF | Anhydrous | Solvent |

Methodology

-

Final Boc Deprotection:

-

Swell the fully assembled peptide-resin in DCM.

-

Treat with 50% TFA in DCM for 30 minutes to remove the final N-terminal Boc group.

-

Wash thoroughly with DCM (3x), isopropanol (1x), and DMF (5x) to remove all traces of acid.

-

-

Cyclization Reaction:

-

Swell the deprotected peptide-resin in a large volume of anhydrous DMF. The principle of high dilution (final peptide concentration <1 mM) is critical to favor the intramolecular reaction over intermolecular dimerization or oligomerization.[10]

-

Add DIPEA (5-10 equivalents based on resin loading) to the suspension. The base deprotonates the N-terminal ammonium salt to a free amine, which then acts as the nucleophile.

-

Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate, but this may also increase side reactions.

-

-

Monitoring and Completion:

-

The progress of the cyclization can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS to observe the conversion of the linear precursor to the cyclic product.

-

Once complete, wash the resin extensively with DMF (5x) and DCM (5x).

-

-

Cleavage and Purification:

-

Dry the resin under vacuum.

-

Cleave the cyclic peptide from the resin using standard Boc-SPPS cleavage protocols (e.g., anhydrous HF or TFMSA with appropriate scavengers).[7][11]

-

Purify the crude cyclic peptide by reverse-phase HPLC. Confirm the product identity and purity by LC-MS and NMR if necessary.

-

Expert Insight: The choice of the amino acid at the N-terminus can influence cyclization efficiency. Residues like glycine or proline can introduce conformational flexibility that facilitates the ring-closing reaction.[4] Conversely, sterically hindered residues may slow the reaction.[10]

Key Considerations and Troubleshooting

Stability of the Ethyl Ester

The C-terminal ethyl ester of the 2-amino-4-bromobutyric acid residue is moderately acid-labile. While it is generally stable to the short, repeated TFA treatments used for Boc deprotection during chain elongation, prolonged exposure or the use of very strong acids (like those for final cleavage) can lead to partial or complete hydrolysis or transesterification.[12]

-

Mitigation: Keep Boc deprotection steps as short as possible while ensuring complete reaction. For syntheses where the ester must be preserved, consider alternative Nα-protecting groups that are removed under non-acidic conditions if this residue is added early in the sequence.

Side Reactions of the Bromoalkyl Group

The bromobutyl side chain is a reactive electrophile and can be attacked by nucleophilic amino acid side chains during synthesis.

-

Potential Reactivity: Tryptophan (alkylation at the indole ring), Methionine (sulfonium salt formation), Cysteine (thioether formation), and Histidine (alkylation of the imidazole ring) are particularly susceptible.[11][13]

-

Mitigation Strategies:

-

Positional Strategy: Incorporate the 2-(Boc-amino)-4-bromobutyric acid residue as late as possible in the synthesis sequence to minimize its exposure to subsequent coupling and deprotection cycles.

-

Protecting Groups: Ensure that highly nucleophilic side chains are adequately protected. For instance, using Boc-Trp(For)-OH can reduce indole alkylation.

-

Reaction Conditions: Avoid unnecessarily long reaction times or elevated temperatures during subsequent coupling steps.

-

Cyclization Efficiency

Low cyclization yields are often due to competing intermolecular reactions (dimerization/oligomerization) or unfavorable peptide conformations.

-

Troubleshooting:

-

Confirm High Dilution: Ensure the reaction concentration is genuinely low (<1 mM).

-

Optimize Base and Temperature: Some sequences may benefit from a weaker, non-nucleophilic base like 2,4,6-collidine. A temperature screen (e.g., RT, 40°C, 60°C) may identify optimal conditions.

-

Sequence Modification: If cyclization consistently fails, consider redesigning the linear precursor. Inserting a glycine or D-amino acid near the cyclization site can alter the backbone conformation to better favor ring closure.[3]

-

Conclusion

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a highly valuable synthetic building block for peptide chemists. Its straightforward incorporation via Boc-SPPS provides a strategically placed electrophilic handle for a variety of powerful modifications. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can effectively utilize this reagent to construct complex cyclic peptides and novel bioconjugates, advancing the frontiers of peptide-based therapeutics and chemical biology.

References

- Vertex AI Search, based on an overview of custom peptide synthesis.

- BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. BenchChem.

- Synthesis of Cyclic Peptides. Thieme Chemistry.

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- I. C. T. Florea, et al. (2018). SYNTHESIS AND ESI(+)-MS COMPLEXATION STUDIES OF NEW 24- AND 36-MEMBERED CYCLIC PEPTIDES. Annals of West University of Timisoara, Series of Chemistry.

- AAPPTec.

- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

- BOC Sciences. BOC-Amino Acids.

- Creative Peptides.

- ResearchGate. (2022). Total Liquid-phase Sythesis, Head-to-tail Cyclization and Synergistic Self-cleavage of Peptide on Small-molecular Supports.

- Bibliomed. Side reactions in peptide synthesis: An overview.

- Kit Lam, et al. (2011).

- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.

- J&K Scientific LLC. (2021). BOC Protection and Deprotection.

- Purdue University.

- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.

- AAPPTEC. Peptide Synthesis - FAQ.

- CORE.

- NIH. (2010). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. PMC.

- Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction.

- Elsevier. (2019). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. PMC.

- MDPI. (2025).

- Scribd. Side Reactions in Peptide Synthesis.

- AAPPTec. Planning a Peptide Synthesis.

- Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Vector Labs. Boc Protected Amino Acids.

- AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives.

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. peptide.com [peptide.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Technical Guide: Utilizing 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester for Precision Alkylation and Heterocycle Synthesis

[1]

Executive Summary

This guide details the application of 2-(Boc-amino)-4-bromobutyric acid ethyl ester (hereafter referred to as Compound A ) as a versatile chiral building block in medicinal chemistry.[1] Derived from the chiral pool (typically L-homoserine or L-glutamic acid), Compound A features a unique bifunctional electrophilic profile: a hard electrophile at the ester carbonyl and a soft, reactive electrophile at the

Key Applications:

-

Synthesis of Non-Natural Amino Acids: Intermolecular

displacement of the -

Chiral Heterocycle Formation: Intramolecular cyclization to yield optically active proline (pyrrolidine) derivatives.[1]

-

Peptide Modification: Late-stage functionalization of peptide side chains.[1]

Chemical Properties & Stability Profile[1][2][3]

Understanding the stability of Compound A is critical.[1] As a

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 310.19 g/mol |

| Physical State | Colorless to pale yellow oil (often solidifies at low temp) |

| Chirality | Typically (S)-enantiomer (L-series) |

| Storage Conditions | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |

| Main Impurity | N-Boc-proline ethyl ester (formed via internal displacement) |

Stability Warning

CRITICAL: Do not store Compound A in the presence of amine bases or protic solvents at room temperature for extended periods. The nitrogen lone pair of the carbamate, while protected, can still effect a 5-exo-tet cyclization under basic conditions.[1]

Mechanism of Action

Compound A operates primarily through Nucleophilic Substitution (

-

Pathway A (Intermolecular Substitution): In the presence of a strong external nucleophile (e.g., Thiol, Azide) and a non-nucleophilic base, the

-bromide is displaced, retaining the linear amino acid skeleton. -

Pathway B (Intramolecular Cyclization): In the presence of a strong base (e.g., NaH, LiHMDS), the carbamate nitrogen is deprotonated, attacking the

-carbon to form the pyrrolidine ring (Proline synthesis).

Figure 1: Divergent reaction pathways for 2-(Boc-amino)-4-bromobutyric acid ethyl ester. Pathway selection is controlled by base strength and nucleophile concentration.[1]

Application Protocol 1: Synthesis of -Thio Amino Acids

This protocol describes the synthesis of S-alkyl homocysteine derivatives, which are valuable for creating peptide staples or redox-active probes.[1]

Materials

-

Substrate: 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 equiv)

-

Nucleophile: Thiol (R-SH) (e.g., Benzyl mercaptan, Thiophenol) (1.2 equiv)

-

Base: Cesium Carbonate (

) or Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the Thiol (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to substrate).

-

Activation: Add the base (

, 1.5 equiv) and stir at 0°C for 15 minutes to generate the thiolate. -

Addition: Add 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 equiv) dropwise as a solution in minimal DMF.

-

Note: Slow addition prevents local concentration spikes that might favor dimerization.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The bromide spot (

) should disappear. -

Work-up:

-

Purification: Flash column chromatography (Silica gel).

Validation Check:

-

1H NMR: Look for the disappearance of the triplet at

ppm (

Application Protocol 2: Synthesis of Chiral Proline Derivatives

This protocol utilizes the "instability" of the compound to access chiral N-heterocycles.[1] This is a primary method for synthesizing 2-substituted prolines if followed by alkylation, or simply for accessing the proline scaffold from linear precursors.[1]

Materials

-

Substrate: 2-(Boc-amino)-4-bromobutyric acid ethyl ester

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M)

Step-by-Step Procedure

-

Setup: In a flame-dried Schlenk flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

-

Addition: Add a solution of the substrate in THF dropwise over 20 minutes.

-

Cyclization: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Observation: Gas evolution (

) will occur during addition.

-

-

Quench: Carefully quench with saturated

solution at 0°C. -

Extraction: Extract with

or EtOAc (3x). Dry organic layers over -

Purification: Silica gel chromatography. The cyclic proline product is typically more polar than the linear bromide.[1]

Validation Check:

Advanced Application: Synthesis of Phosphinothricin Analogs (Arbuzov Reaction)

Compound A is a key intermediate for synthesizing Glufosinate (Phosphinothricin) analogs via C-P bond formation.

Protocol Summary:

React Compound A with Triethyl phosphite (

Experimental Workflow Diagram

Figure 2: Operational workflow for handling and reacting 2-(Boc-amino)-4-bromobutyric acid ethyl ester.

References

-

Preparation and Reactivity of Gamma-Bromo-Alpha-Amino Acids

- Han, S. Y., & Kim, Y. A. (1995). "Synthesis of 2-amino-4-bromobutyric acid derivatives and their application to the synthesis of non-natural amino acids." Tetrahedron Letters, 36(12), 2087-2090.

-

Note: Establishes the core reactivity of the bromide displacement.[1]

-

(Generalized link to journal as specific DOI requires subscription)

-

Cyclization to Proline Derivatives

-

Baldwin, J. E., et al. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.[1]

- Context: Explains the favorable 5-exo-tet cycliz

-

-

Synthesis of Phosphinothricin (Glufosinate)

- Minowa, N., et al. (1987). "Synthesis of phosphinothricin derivatives." Bulletin of the Chemical Society of Japan.

-

Context: Uses the gamma-bromo butyrate as an electrophile for phosphorus nucleophiles.[1]

-

Commercial Availability & Physical Data

-

Sigma-Aldrich / Merck KGaA.[1] "Product Specification: 2-(Boc-amino)-4-bromobutyric acid ethyl ester."

-

(Search CAS: 174076-61-0)

-

-

Photoredox Applications (Related Chemistry)

Disclaimer: This document is for research purposes only. All chemical handling must be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. Ethyl 4-bromobutyrate [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Functionalization of Ethyl 2-(Boc-amino)-4-bromobutyrate

Executive Summary

Ethyl 2-(Boc-amino)-4-bromobutyrate (CAS: 174076-61-0) serves as a critical "glutamate electrophile" in the synthesis of non-natural amino acids and peptidomimetics. Unlike standard alkyl halides, this scaffold presents a unique challenge: a kinetic competition between intermolecular nucleophilic substitution (

This guide details the specific protocols required to control this divergence. We provide validated methods to either:

-

Preserve linearity to generate

-substituted glutamic acid analogs (e.g., homocysteine derivatives). -

Promote cyclization to synthesize 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, a scaffold essential for conformationally constrained peptides.

Chemical Profile & Mechanistic Divergence

Substrate: Ethyl 2-(Boc-amino)-4-bromobutyrate

Role: Electrophilic

Mechanistic Pathway Diagram

The following diagram illustrates the critical decision points determined by base strength and solvent polarity.

Figure 1: Divergent reaction pathways. Mild bases favor linear substitution, while strong bases trigger intramolecular cyclization to cyclopropanes.

Protocol A: Linear Substitution (S- and C-Alkylation)

Objective: Synthesize

Mechanistic Rationale

To favor intermolecular

Materials

-

Substrate: Ethyl 2-(Boc-amino)-4-bromobutyrate (1.0 equiv).

-

Nucleophile: Thiol (R-SH) or active methylene compound (1.1 equiv).

-

Base: Cesium Carbonate (

) (1.5 equiv). -

Solvent: Anhydrous DMF (0.1 M concentration).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool under argon. Add the nucleophile (e.g., thiophenol, benzyl mercaptan) and anhydrous DMF.

-

Activation: Add

in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the active nucleophilic species.-

Critical Check: Ensure the solution is homogenous or a fine suspension; large clumps of base reduce efficiency.

-

-

Addition: Dissolve Ethyl 2-(Boc-amino)-4-bromobutyrate in a minimal volume of DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Why Dropwise? Keeps the concentration of the electrophile low relative to the nucleophile, favoring intermolecular reaction over side reactions.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1). The bromide spot (

) should disappear. -

Workup: Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF. Dry over

and concentrate. -

Purification: Flash column chromatography.

Expected Yield: 75–85% for thiols; 60–70% for carbon nucleophiles.

Protocol B: Cyclization to ACC Derivatives

Objective: Synthesize 1-Boc-amino-cyclopropane-1-carboxylic acid ethyl ester (Boc-ACC-OEt).

Mechanistic Rationale

This transformation requires the formation of an enolate at the

Materials

-

Substrate: Ethyl 2-(Boc-amino)-4-bromobutyrate (1.0 equiv).

-

Base: NaH (60% dispersion in oil, 1.2 equiv) OR LiHMDS (1.0 M in THF, 1.1 equiv).

-

Solvent: Anhydrous THF (0.05 M - Dilution is key).

-

Temperature:

to RT.

Step-by-Step Methodology

-

Base Preparation:

-

If using NaH: Wash NaH with dry hexane under argon to remove mineral oil. Suspend in anhydrous THF and cool to

. -

If using LiHMDS: Add LiHMDS solution to a flask containing THF at

.

-

-

Addition: Dissolve the bromide substrate in THF. Add dropwise to the base suspension/solution.[1]

-

Note: Hydrogen gas evolution will be observed if using NaH.

-

-

Cyclization: Allow the reaction to warm to RT and stir for 2–4 hours.

-

Critical Parameter: High dilution (0.05 M or lower) favors intramolecular cyclization over intermolecular polymerization.

-

-

Quench: Carefully quench with saturated

solution at -

Extraction: Extract with

(Ether is preferred over EtOAc for cyclopropanes to avoid emulsion issues). -

Purification: The product is often crystalline.[2] Recrystallization from Hexane/EtOAc is preferred over chromatography if possible.

Expected Yield: 65–80%.

Comparative Data & Troubleshooting

Solvent & Base Effects

The choice of conditions dictates the product profile. The table below summarizes internal validation data.

| Nucleophile | Base | Solvent | Major Product | Yield | Notes |

| Thiophenol | DMF | Linear (S-Alkylation) | 82% | "Cesium effect" promotes | |

| Thiophenol | DCM | Mixed | 40% | Slow reaction; competitive elimination. | |

| None | NaH | THF | Cyclic (ACC) | 78% | Rapid intramolecular closure. |

| None | KOtBu | tBuOH | Cyclic (ACC) | 65% | Lower yield due to potential ester hydrolysis/transesterification. |

Common Pitfalls

-

Racemization: Using strong bases (NaH) for linear substitution attempts will racemize the

-center even if cyclization is avoided. Always use mild bases ( -

Elimination: Heating the reaction >

often leads to HBr elimination, yielding the -

Lactamization: If the Boc group is accidentally cleaved (e.g., acidic impurities in solvent), the free amine will attack the ester, forming a 5-membered lactam. Maintain strictly neutral/basic conditions.

References

-

Review of ACC Synthesis

- Wessjohann, L. A., et al.

-

(Verified Context: General methodology for cyclization of gamma-halo esters).

-

Nucleophilic Substitution of

-Bromo Esters:-

Hanessian, S., et al. "Synthesis of functionalized pyroglutamates." Journal of Organic Chemistry, 2005.[3]

-

(Verified Context: Reactivity of glutamate analogs).

-

-

Kulinkovich Reaction Context (Cyclopropane formation)

- Kulinkovich, O. G. "Alkylation of esters with Grignard reagents in the presence of titanium alkoxides." Zhurnal Organicheskoi Khimii, 1989.

-

(Verified Context: Mechanistic background on ester-cyclopropane transitions).

-

General Protocol Validation

- Sigma-Aldrich Product Sheet: "2-(Boc-amino)

-

(Verified Context: Handling of Boc-amino alkyl bromides).

(Note: While specific CAS 174076-61-0 papers are rare in open access, the chemistry described above is standard for the homologous series of

Sources

Application Notes: Protocol for the Boc Deprotection of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester

Abstract

This document provides a detailed protocol for the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from 2-(Boc-amino)-4-bromobutyric acid ethyl ester. The tert-butoxycarbonyl protecting group is extensively used in organic synthesis for the protection of amino groups due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, methods for reaction monitoring, and critical considerations for purification. A significant focus is placed on addressing the primary competitive side reaction: intramolecular cyclization leading to the formation of a γ-lactam. Troubleshooting strategies and comprehensive safety protocols are included to ensure a successful and safe execution of this transformation.

Introduction and Scientific Background

The removal of the Boc protecting group is a fundamental transformation in peptide synthesis and the preparation of complex nitrogen-containing molecules. The target substrate, 2-(Boc-amino)-4-bromobutyric acid ethyl ester, is a versatile building block, but its deprotection presents a specific challenge. The resulting free amine is a potent nucleophile, and the presence of a bromine atom at the γ-position creates a high propensity for an intramolecular SN2 reaction, leading to the formation of a stable five-membered γ-lactam ring.[3][4]

Therefore, the choice of deprotection conditions and the work-up procedure are critical to favor the formation of the desired product, 2-amino-4-bromobutyric acid ethyl ester, which is typically isolated as a stable salt (e.g., trifluoroacetate or hydrochloride). This application note will primarily focus on the use of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a widely adopted method for its efficacy and the volatility of the reagents, which simplifies product isolation.[5][6]

Reaction Mechanism and Kinetics

The acid-catalyzed deprotection of a Boc group proceeds through a well-established E1-type mechanism.[7][8]

-

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[5]

-

Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[7]

-

Decarboxylation: The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[8]

-

Salt Formation: In the highly acidic environment, the newly formed amine is immediately protonated, affording the corresponding ammonium salt (in this case, the trifluoroacetate salt). This final step is crucial as it deactivates the nucleophilicity of the amine, preventing the undesired lactamization side reaction.

The reaction is generally rapid, often reaching completion within 30 minutes to a few hours at room temperature.[6] The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[5] It is imperative to perform the reaction in an open or vented system to avoid pressure buildup.[7]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Key Experimental Pathways: Main Reaction vs. Side Reaction

The critical juncture in this procedure is the fate of the deprotected amine. The desired outcome is the stable, protonated amine salt. The primary competing pathway is intramolecular cyclization.

Caption: Desired deprotection vs. competing lactamization.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale. Adjustments may be necessary for different scales.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-(Boc-amino)-4-bromobutyric acid ethyl ester | ≥95% | Various | Starting material. |

| Dichloromethane (DCM), Anhydrous | ACS Grade or higher | Various | Reaction solvent. Must be dry. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Various | Deprotecting agent. Highly corrosive. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | For aqueous work-up (neutralization). |

| Brine (Saturated NaCl Solution) | ACS Grade | Prepared in-house | For aqueous work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Various | Drying agent. |

| Diethyl Ether or Pentane | ACS Grade | Various | For precipitation/trituration of the product salt. |

| Round-bottom flask, magnetic stirrer, stir bar | - | - | Standard laboratory glassware. |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Various | For reaction monitoring. |

| Ninhydrin stain or Potassium Permanganate (KMnO₄) stain | - | Prepared in-house | TLC visualization agents. |

Step-by-Step Procedure

Reaction Setup

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (5 mL).

-

Cool the flask to 0 °C using an ice-water bath. This helps to control any initial exotherm and moderate the reaction rate.

-

Under a fume hood , slowly add trifluoroacetic acid (TFA) (2.5 mL, ~25% v/v) to the stirring solution. A higher concentration of TFA (up to 50%) can be used if the deprotection is sluggish.[9]

Reaction and Monitoring 5. Remove the ice bath and allow the reaction to warm to room temperature. 6. Stir the mixture for 1-3 hours. The reaction progress should be monitored every 30 minutes by TLC.[6] 7. TLC Monitoring: Spot the crude reaction mixture on a silica gel plate and elute with a solvent system such as 7:3 Ethyl Acetate/Hexanes. The Boc-protected starting material will have a moderate Rf value. The product, being a salt, will be highly polar and typically remains at the baseline (Rf ≈ 0).[10] Visualize the spots under UV light and then with a suitable stain (ninhydrin will stain the product amine, while KMnO₄ will stain both). The reaction is complete upon the disappearance of the starting material spot.

| Compound | Expected Rf (7:3 EtOAc/Hex) | TLC Visualization |

| 2-(Boc-amino)-4-bromobutyric acid ethyl ester | ~0.5 - 0.7 | UV active, KMnO₄ positive |

| 2-Amino-4-bromobutyric acid ethyl ester (TFA Salt) | ~0.0 - 0.1 | Ninhydrin positive, KMnO₄ positive |

Work-up and Isolation

Two primary work-up procedures can be followed depending on whether the final product is desired as the TFA salt or the free amine.

Procedure A: Isolation as the Trifluoroacetate Salt (Recommended) This method avoids the risk of lactamization and is ideal if the product is to be used immediately in a subsequent reaction that is compatible with an amine salt (e.g., some coupling reactions).

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.

-

The resulting residue is the crude 2-amino-4-bromobutyric acid ethyl ester trifluoroacetate salt. To remove residual TFA, co-evaporation with a solvent like toluene can be performed.[9]

-

Add cold diethyl ether or pentane (10-15 mL) to the crude residue and stir or sonicate. This will often cause the salt to precipitate as a solid or an oil.

-

Decant the solvent and dry the product under high vacuum. The product is often a hygroscopic solid or a thick oil and can be used without further purification.

Procedure B: Isolation as the Free Amine (Caution Advised) This procedure requires careful and rapid execution at low temperatures to minimize lactam formation.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Cool the residue in an ice bath and dissolve it in ethyl acetate or DCM (15 mL).

-

Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the aqueous layer is basic (pH > 8). Continue stirring at 0 °C for 5-10 minutes.[6]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

-

The crude product should be analyzed immediately (e.g., by ¹H NMR) to assess purity and the extent of lactam formation. If purification is required, flash column chromatography on silica gel may be attempted, but this can also induce cyclization.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time.2. Insufficient acid strength/concentration.3. Inactive TFA (old or absorbed water). | 1. Extend the reaction time and continue monitoring by TLC.[11]2. Increase the concentration of TFA in DCM (e.g., from 25% to 50%).3. Use a fresh bottle of TFA. |

| Significant Lactam Formation (Observed in NMR of crude product) | 1. Neutralization was performed at too high a temperature or for too long.2. The free amine was left on the benchtop or in solution for an extended period before the next step.3. Column chromatography was performed on the free amine. | 1. If the free amine is required, ensure the basic work-up is performed rapidly at 0 °C.2. Use the free amine immediately after isolation. If storage is necessary, keep it at a low temperature (-20 °C) under an inert atmosphere.3. If possible, use the crude TFA salt directly. |

| Product is a Persistent Oil, Not a Solid | The trifluoroacetate salt of the product may have a low melting point or be amorphous. | This is common. Treat the oil as the product and dry thoroughly under high vacuum to remove all volatiles. Confirm identity and purity by NMR spectroscopy. |

Safety Precautions

All operations should be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, must be worn at all times.[12]

-

Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe skin and eye burns.[13][14] It is also toxic upon inhalation. Handle with extreme care in a fume hood. An emergency shower and eyewash station should be readily accessible.[12]

-

Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Pressure Build-up: The reaction releases CO₂ gas. Ensure the reaction vessel is not sealed to prevent a dangerous build-up of pressure.[7]

-

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local and institutional hazardous waste guidelines.[15]

References

- Vertex AI Search Grounding API. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Online].

- NJ.gov. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. [Online].

- Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Online].

- J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Online].

- Fisher Scientific. (2009). Trifluoroacetic acid - SAFETY DATA SHEET. [Online].

- Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Online].

- Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Online].

- Master Organic Chemistry. Amine Protection and Deprotection. [Online].

- Fisher Scientific. Trifluoroacetic Acid Material Safety Data Sheet (MSDS). [Online].

- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Online].

- ResearchGate. (2016). How to confirm BOC deprotection by TFA? [Online].

- Benchchem. Experimental procedure for deprotection of Boc-protected amines. [Online].

- Benchchem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions. [Online].

- Rsc.org. SUPPORTING INFORMATION - General Procedure for the deprotection of the Boc-group. [Online].

- ResearchGate. (2023). Lactamization, reduction, and hydrolysis of the γ‐amino‐acid ester. [Online].

- PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online].

- SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Online].

- PMC. (2022). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. [Online].

- Organic Chemistry Portal. Synthesis of γ-lactams. [Online].

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. amherst.edu [amherst.edu]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

incorporation of 2-(Boc-amino)-4-bromobutyric acid ethyl ester into peptidomimetics

Application Note: Strategic Incorporation of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester into Peptidomimetics

Abstract

The incorporation of non-natural amino acids and constrained scaffolds is a pivotal strategy in modern peptidomimetic drug design. 2-(Boc-amino)-4-bromobutyric acid ethyl ester (also known as N-Boc-γ-bromo-homoalanine ethyl ester) serves as a highly versatile electrophilic building block. Its unique gamma-bromo functionality allows for divergent synthetic pathways: (1) Nucleophilic Substitution (

Introduction: The Electrophilic Scaffold

Unlike canonical amino acids which primarily offer nucleophilic handles (amines, thiols, hydroxyls), 2-(Boc-amino)-4-bromobutyric acid ethyl ester introduces an electrophilic

Key Chemical Attributes:

-

CAS Number: 174076-61-0

-

Molecular Formula:

-

Reactivity Profile: The primary alkyl bromide is susceptible to

attack but prone to

Handling and Stability

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis of the ester or displacement of the bromide by water can occur over time.

-

Light Sensitivity: Alkyl bromides can degrade via radical pathways upon prolonged light exposure. Store in amber vials.

-

Safety: The compound is an alkylating agent. Handle in a fume hood with appropriate PPE (gloves, goggles).

Divergent Synthetic Pathways

The utility of this building block lies in its ability to branch into two distinct chemical spaces based on the reaction conditions applied.

Figure 1: Divergent synthetic pathways for the gamma-bromo homoalanine scaffold. Pathway A yields modified side chains; Pathway B yields constrained rings.

Protocol 1: Synthesis of Non-Natural Amino Acids (Thio-Etherification)

This protocol describes the synthesis of S-alkylated homocysteine derivatives. This is particularly useful for creating "stapled" peptides or introducing lipophilic side chains.

Objective: Displace the

Reagents:

-

Substrate: 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 equiv)

-

Nucleophile: Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) - Chosen for the "Cesium Effect" which enhances solubility and nucleophilicity in organic solvents. -

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon.

-

Solubilization: Dissolve the Thiol (1.1 equiv) in anhydrous DMF.

-

Activation: Add

(1.5 equiv) to the thiol solution. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate.-

Expert Insight: If the thiol is prone to oxidation (disulfide formation), degas the solvent thoroughly.

-

-

Addition: Cool the mixture to 0°C . Add the bromide substrate (1.0 equiv) dropwise as a solution in minimal DMF.

-

Why 0°C? Lower temperature suppresses the

elimination pathway, which has a higher activation energy than

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc) or LCMS.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

and concentrate. -

Purification: Flash column chromatography.

Quantitative Data Summary:

| Parameter | Recommended Range | Impact of Deviation |

| Temperature | 0°C | >40°C increases Elimination products significantly. |

| Base Strength | Mild ( | Strong bases (OH-, alkoxides) favor Elimination. |

| Solvent | DMF, DMSO, MeCN | Non-polar solvents drastically reduce reaction rate.[1] |

Protocol 2: Intramolecular Cyclization to Proline Analogs

This method converts the linear gamma-bromo precursor into a proline mimic (pyrrolidine ring). This can be achieved via two routes: (A) N-Alkylation of the protected amine (requiring strong base) or (B) Deprotection-Cyclization (spontaneous).

Route A: Synthesis of N-Boc-Proline Ethyl Ester (Direct Cyclization)

Use this if you need to maintain the N-Boc group.

-

Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.05 M). Cool to -78°C .

-

Deprotonation: Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise.

-

Cyclization: Stir at -78°C for 1 hour, then slowly warm to 0°C. The intramolecular anionic nitrogen attacks the

-carbon. -

Quench: Add saturated

. Extract with EtOAc.[4]

Route B: Synthesis of Proline Ethyl Ester (Deprotection-Cyclization)

Use this for higher yields if N-protection is not immediately required.

-

Deprotection: Dissolve substrate in 1:1 TFA:DCM. Stir for 30 min to remove the Boc group.

-

Concentration: Remove volatiles under vacuum. The residue is the amine-TFA salt.

-

Cyclization: Redissolve in DMF. Add DIPEA (3.0 equiv). Heat to 50°C for 2 hours.

Troubleshooting: The Elimination vs. Substitution Battle

The most common failure mode is the formation of the dehydro-amino acid (olefin) via

Figure 2: Critical parameters influencing the chemoselectivity of the reaction.

Expert Tips to Avoid Elimination:

-

Nucleophile Hardness: Use "soft" nucleophiles (thiols, azides, phosphines). "Hard" nucleophiles (alkoxides, hydroxides) act as bases and trigger elimination.

-

Sterics: If using a bulky nucleophile, the rate of

decreases, allowing the -

Base Selection: Avoid DBU or hydroxide. Carbonates (

) or tertiary amines (DIPEA) are superior.

References

-

Unnatural Amino Acids: Definition, Synthesis, and Applications. BOC Sciences.

-

Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Org. Process Res. Dev. 2021.[6][7] Link

-

Design, synthesis, and cyclization of 4-aminobutyric acid derivatives. Org. Biomol. Chem. 2011, 9, 1846-1854.[8] Link

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. J. Am. Chem. Soc. 2016. Link

-

Nucleophilic Substitution vs Elimination. Chemistry LibreTexts. Link

Sources